![molecular formula C8H5FO4 B2896230 6-Fluoro-2-formyl-3-hydroxybenzoic acid CAS No. 2138193-88-9](/img/structure/B2896230.png)
6-Fluoro-2-formyl-3-hydroxybenzoic acid
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Overview
Description
6-Fluoro-2-formyl-3-hydroxybenzoic acid is a chemical compound with the CAS Number: 2138193-88-9 . It has a molecular weight of 184.12 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5FO4/c9-5-1-2-6 (11)4 (3-10)7 (5)8 (12)13/h1-3,11H, (H,12,13)
. The InChI Key is FLOZRVYJZHJLBZ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Agricultural Chemistry: Enhancing Plant Defense Mechanisms
In agricultural chemistry, derivatives of salicylic acid, which share structural similarities with 6-Fluoro-2-formyl-3-hydroxybenzoic acid, have been studied for their ability to induce systemic acquired resistance (SAR) in plants. This resistance helps plants defend against pathogens. Fluorinated derivatives, in particular, showed enhanced activity in inducing plant defense proteins and resistance against tobacco mosaic virus, suggesting potential applications in developing new plant protection agents (Silverman et al., 2005).
Organic and Medicinal Chemistry: Antifungal Activities
In the realm of organic and medicinal chemistry, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, prepared through the cyclization of 2-amino-5-fluorobenzoic acid and formamide, have demonstrated significant antifungal activities. This suggests the potential of this compound and its related compounds in developing new antifungal agents (Guang-Fang Xu et al., 2007).
Environmental Science: Hydroxyl Radical Prevention
In environmental science, a novel fluorometric method using fluorescein as the probe has been developed to evaluate hydroxyl radical prevention capacity. This method indirectly confirms the formation of hydroxyl radicals through the hydroxylation of benzoic acid derivatives, including those structurally related to this compound, providing a tool for assessing the antioxidative capacity of compounds in environmental samples (B. Ou et al., 2002).
Materials Science: Drug Loading and Release Capabilities
In materials science, the use of metal-organic frameworks (MOFs) for drug delivery has been explored, with a study highlighting the outstanding loading capacity (around 53.3 wt%) and satisfactory release capability for 5-fluorouracil by a microporous MOF. This research underscores the potential of using derivatives of this compound in the synthesis of MOFs for high-efficiency drug delivery systems (P. Bag et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions at the benzylic position, such as free radical reactions . The compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical processes, including the suzuki–miyaura coupling .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties might affect its bioavailability.
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 6-Fluoro-2-formyl-3-hydroxybenzoic acid .
properties
IUPAC Name |
6-fluoro-2-formyl-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOZRVYJZHJLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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